molecular formula C21H27NO2 B1667572 Aprofene CAS No. 3563-01-7

Aprofene

Cat. No. B1667572
CAS RN: 3563-01-7
M. Wt: 325.4 g/mol
InChI Key: DIDYGLSKVUKRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aprofene, also known as aprophen, is an antagonist of muscarinic and nicotinic acetylcholine receptors. It may be used in the treatment of endarteritis (inflammation of the inner shell of the artery), peptic ulcers, spastic colitis (inflammation of the colon characterized by sharp contractions), cholecystitis (inflammation of the gallbladder).

Scientific Research Applications

  • Sewage Treatment Using Aqueous Phase Reforming (APR) for Reuse Purpose :

    • This study explores the application of Aqueous Phase Reforming (APR) in treating sanitary sewage for reuse purposes. It evaluates the removal of organic matter, elimination of micropollutants, and the production of hydrogen and alkanes using APR technology (Faria et al., 2020).
  • An Infrared-Induced Terahertz Imaging Modality for Foreign Object Detection :

    • This research employs terahertz time-domain spectroscopy (THz-TDS) and introduces a novel amplitude polynomial regression (APR) algorithm. The APR-EOF modality is used for detecting defects in glass fiber-skinned lightweight honeycomb composite panels (Zhang et al., 2018).
  • Speeding Up Ecological and Evolutionary Computations in R :

    • This paper discusses an R package called 'aprof' that assists in identifying computational bottlenecks in R code. This tool is beneficial for biological research, helping researchers optimize their computational tasks (Visser et al., 2015).
  • Effect of Penetration Enhancers and Safety on the Transdermal Delivery of Apremilast in Skin :

    • This study focuses on the permeability of Apremilast (APR) in human skin, exploring various penetration promoters for transdermal drug delivery and their safety (Sarango-Granda et al., 2022).
  • Automatic Physiological Experimental System APRES :

    • APRES, a microcomputer system, is designed for experiment control, data acquisition, processing, and storing in physiological research, demonstrating the integration of computing with scientific experimentation (Chen, 1986).

properties

IUPAC Name

2-(diethylamino)ethyl 2,2-diphenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-4-22(5-2)16-17-24-20(23)21(3,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,4-5,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDYGLSKVUKRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2589-00-6 (hydrochloride)
Record name Aprofene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8046294
Record name Aprofene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aprofene

CAS RN

3563-01-7
Record name Aprophen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3563-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aprofene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aprofene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APROFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL791XXJ7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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